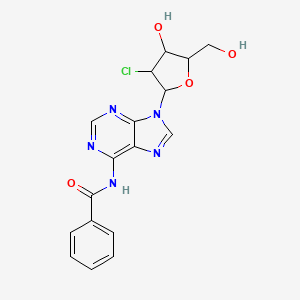
N6-Benzoyl-2'-chloro-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-2’-chloro-2’-deoxyadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is particularly significant in cancer research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-chloro-2’-deoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine.
Chlorination: The 2’-deoxyadenosine undergoes chlorination to introduce the chloro group at the 2’ position.
Benzoylation: The chlorinated product is then subjected to benzoylation to introduce the benzoyl group at the N6 position.
Industrial Production Methods: Industrial production methods for N6-Benzoyl-2’-chloro-2’-deoxyadenosine involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the chlorination and benzoylation steps .
Types of Reactions:
Substitution Reactions: N6-Benzoyl-2’-chloro-2’-deoxyadenosine can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N6-Benzoyl-2’-chloro-2’-deoxyadenosine can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
N6-Benzoyl-2’-chloro-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies related to DNA synthesis and repair mechanisms.
Medicine: Due to its antitumor activity, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The primary mechanism of action of N6-Benzoyl-2’-chloro-2’-deoxyadenosine involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
N6-Benzoyl-2’-deoxyadenosine: Lacks the chloro group but shares similar antitumor properties.
2’-Fluoro-2’-deoxyadenosine: Contains a fluoro group instead of a chloro group, with comparable biological activity.
Uniqueness: N6-Benzoyl-2’-chloro-2’-deoxyadenosine is unique due to the presence of both the benzoyl and chloro groups, which enhance its antitumor activity and specificity for targeting indolent lymphoid malignancies .
Properties
Molecular Formula |
C17H16ClN5O4 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[9-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) |
InChI Key |
OARKVHSQGFEPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















